2,5-Dibromo-3-(bromomethyl)pyridine
Overview
Description
2,5-Dibromo-3-(bromomethyl)pyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in organic synthesis, medicinal chemistry, and material science. The presence of bromine atoms in the compound makes it highly reactive and useful in various chemical reactions.
Mechanism of Action
Target of Action
Brominated pyridines are often used in organic synthesis reactions, suggesting that their targets could be a variety of organic compounds .
Mode of Action
2,5-Dibromo-3-(bromomethyl)pyridine likely interacts with its targets through a mechanism involving nucleophilic substitution or free radical reactions . In such reactions, a nucleophile or a free radical attacks an electrophilic carbon atom, leading to the substitution of a leaving group . The specifics of these interactions would depend on the exact conditions of the reaction and the nature of the target molecule .
Biochemical Pathways
Given its potential use in organic synthesis, it could be involved in various biochemical pathways depending on the specific reactions it is used in .
Pharmacokinetics
As a brominated pyridine, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in . As a reagent in organic synthesis, it could contribute to the formation of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions of the reaction environment . For instance, the rate of nucleophilic substitution or free radical reactions could be affected by the polarity of the solvent or the presence of other substances that can act as catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(bromomethyl)pyridine typically involves the bromination of 3-(bromomethyl)pyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-(bromomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used in the presence of aryl or vinyl boronic acids.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or amines are formed.
Coupling Products: Biaryl or vinyl-aryl compounds are typically formed.
Oxidation and Reduction Products: Various oxidized or reduced pyridine derivatives are obtained.
Scientific Research Applications
2,5-Dibromo-3-(bromomethyl)pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromopyridine
- 3,5-Dibromopyridine
- 2,5-Dibromopyrimidine
Uniqueness
2,5-Dibromo-3-(bromomethyl)pyridine is unique due to the presence of a bromomethyl group at the 3-position, which provides additional reactivity compared to other dibromopyridine derivatives. This unique structure allows for more diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
2,5-dibromo-3-(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSGYKIJKOYVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CBr)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464205 | |
Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61686-65-5 | |
Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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